beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-
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Overview
Description
beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-: is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its unique structure, which includes a ribofuranose sugar moiety linked to a pyrimidinone thione group and three benzoyl groups. It is primarily used in the synthesis of nucleoside analogs, which have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies .
Preparation Methods
The synthesis of beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl- involves several steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranose sugar moiety, which is then protected with benzoyl groups to prevent unwanted reactions.
Formation of the Pyrimidinone Thione Group: The pyrimidinone thione group is synthesized separately and then coupled with the protected ribofuranose.
Deprotection and Purification: The final step involves the removal of the protecting groups and purification of the compound using chromatographic techniques.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve the use of automated synthesizers and continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs, which are important in the study of nucleic acid chemistry and enzymology.
Biology: This compound is used in the study of cellular processes involving nucleosides and nucleotides, including DNA replication and repair.
Medicine: Nucleoside analogs derived from this compound are used in the development of antiviral and anticancer drugs. These analogs can inhibit viral replication and induce apoptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl- involves its incorporation into nucleic acids. Once incorporated, it can interfere with nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis .
Comparison with Similar Compounds
beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-: can be compared with other nucleoside analogs such as:
beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Similar in structure but with an acetate group instead of the pyrimidinone thione group.
1-deoxynojirimycin: A nucleoside analog with a different sugar moiety and lacking the benzoyl groups.
Ribavirin: An antiviral nucleoside analog with a different base and sugar moiety.
The uniqueness of beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl- lies in its specific structure, which allows it to interact with a unique set of molecular targets and pathways, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(41)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(38-26)18-37-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOZJCQNRXDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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